molecular formula C23H19ClF3NO3 B044062 (Cyhalothrin IsoMer) CAS No. 76703-64-5

(Cyhalothrin IsoMer)

Cat. No.: B044062
CAS No.: 76703-64-5
M. Wt: 449.8 g/mol
InChI Key: ZXQYGBMAQZUVMI-HQMWCCLBSA-N
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Description

(Cyhalothrin Isomer) is a high-purity chemical standard essential for advanced research in neurotoxicology and environmental science. This compound is a specific stereoisomer of the synthetic pyrethroid insecticide cyhalothrin, offering researchers a precise tool to investigate structure-activity relationships and the distinct biological impacts of chiral chemistry. Its primary research value lies in its potent and selective action as a sodium channel modulator, leading to prolonged neuronal excitation. Scientists utilize this isomer to study the molecular mechanisms of pyrethroid toxicity, its effects on insect and mammalian nervous systems, and its environmental fate and behavior. Applications include serving as a critical analytical standard for the quantification and residue analysis of pyrethroids in environmental samples, use in electrophysiological studies to characterize neuronal voltage-gated sodium channel kinetics, and as a probe in toxicological screenings to understand metabolic pathways and the differential toxicity of pesticide enantiomers. This product is manufactured to the highest purity standards, ensuring reliability and reproducibility in sensitive experimental models. It is intended For Research Use Only and is not for use in diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(S)-cyano-(3-phenoxyphenyl)methyl] (1S,3S)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClF3NO3/c1-22(2)17(12-19(24)23(25,26)27)20(22)21(29)31-18(13-28)14-7-6-10-16(11-14)30-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/b19-12-/t17-,18-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXQYGBMAQZUVMI-HQMWCCLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(C(F)(F)F)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]([C@@H]1C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)/C=C(/C(F)(F)F)\Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClF3NO3
Record name LAMBDA-CYHALOTHRIN
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DSSTOX Substance ID

DTXSID10860854
Record name (S)-Cyano(3-phenoxyphenyl)methyl (1S,3S)-3-[(1Z)-2-chloro-3,3,3-trifluoro-1-propen-1-yl]-2,2-dimethylcyclopropanecarboxylate
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Molecular Weight

449.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

COLOURLESS-TO-BEIGE SOLID (TECHNICAL GRADE).
Record name LAMBDA-CYHALOTHRIN
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Solubility

Solubility in water: none
Record name LAMBDA-CYHALOTHRIN
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Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Density

Relative density (water = 1): 1.3
Record name LAMBDA-CYHALOTHRIN
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Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Vapor Pressure

Vapor pressure, Pa at 20 °C:
Record name LAMBDA-CYHALOTHRIN
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CAS No.

76703-64-5, 91465-08-6
Record name Cyclopropanecarboxylic acid, 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl-, cyano(3-phenoxyphenyl)methyl ester, (1S-(1alpha(R*),3alpha(Z)))-
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Record name (S)-Cyano(3-phenoxyphenyl)methyl (1S,3S)-3-[(1Z)-2-chloro-3,3,3-trifluoro-1-propen-1-yl]-2,2-dimethylcyclopropanecarboxylate
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Record name A mixture of: α-cyano-3-phenoxybenzyl (Z)-(1R,3R)-[(S)-3-(2-chloro-3,3,3-trifluoro-prop-1-enyl)]-2,2-dimethylcyclopropanecarboxylate; α-cyano-3-phenoxybenzyl (Z)-(1S,3S)-[(R)-3-(2-chloro-3,3,3-trifluoro-prop-1-enyl)]-2,2-dimethylcyclopropanecarboxylate
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Record name Cyclopropanecarboxylic acid, 3-[(1Z)-2-chloro-3,3,3-trifluoro-1-propen-1-yl]-2,2-dimethyl-, (R)-cyano(3-phenoxyphenyl)methyl ester, (1S,3S)-rel
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LAMBDA-CYHALOTHRIN
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Melting Point

49.2 °C
Record name LAMBDA-CYHALOTHRIN
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Stereochemical Characterization and Isomerism of Cyhalothrin

Structural Elucidation of Cyhalothrin (B162358) Stereoisomers

The cyhalothrin molecule possesses several structural features that result in stereoisomerism, including a carbon-carbon double bond within the trifluoropropenyl group and three chiral centers. These elements give rise to geometric isomers, enantiomers, and diastereomers. The molecule is formed by the esterification of 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid with alpha-cyano-3-phenoxybenzyl alcohol. who.intinchem.org

Geometric Isomerism (Z/E Configuration)

Geometric isomerism in cyhalothrin occurs at the carbon-carbon double bond in the 2-chloro-3,3,3-trifluoropropenyl side chain attached to the cyclopropane (B1198618) ring. This type of isomerism, also known as cis-trans isomerism, describes the spatial arrangement of substituents around the double bond. pharmaguideline.com The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the configuration as either Z (from the German zusammen, meaning together) or E (from the German entgegen, meaning opposite). chemguide.co.ukyoutube.com

In the case of cyhalothrin, the substituents on the double-bonded carbons are ranked based on atomic number. The chlorine atom and the trifluoromethyl group are attached to one carbon, while the other carbon is part of the cyclopropane ring. The commercially produced forms of cyhalothrin exist exclusively as the Z-isomer. inchem.orgwikipedia.org In this configuration, the highest priority groups on each carbon of the double bond are on the same side. This specific geometric arrangement is a key feature of the active insecticidal forms of the molecule.

Chiral Centers and Enantiomeric/Diastereomeric Configurations

Chirality is a key feature of the cyhalothrin molecule, which contains three asymmetric carbon atoms, also known as chiral centers. inchem.orgresearchgate.net A molecule with n chiral centers can have a maximum of 2n stereoisomers. msu.edu For cyhalothrin, with its three chiral centers, there are theoretically 2³ or eight possible stereoisomers (four pairs of enantiomers). inchem.orgresearchgate.net

The chiral centers are located at:

C1 and C3 of the cyclopropane ring: The relative orientation of the substituents on these two carbons determines if the acid moiety is cis or trans. In cyhalothrin, these substituents are in the cis configuration. wikipedia.orgherts.ac.uk

The alpha-carbon of the phenoxybenzyl alcohol moiety: This is the carbon atom to which the cyano (-CN) group is attached.

Stereoisomers that are non-superimposable mirror images of each other are called enantiomers . youtube.com Stereoisomers that are not mirror images of each other are called diastereomers . youtube.com Due to the manufacturing process which selectively produces the cis and Z forms, the number of isomers in practice is reduced from the theoretical sixteen (including E/Z isomers) to four. These four stereoisomers exist as two pairs of enantiomers. inchem.org

Definition and Composition of Commercial Cyhalothrin Formulations

The term "cyhalothrin" can refer to the mixture of all its isomers or to specific, refined formulations that contain a subset of these isomers. The insecticidal activity is primarily attributed to isomers with the (1R) configuration in the cyclopropane ring. wikipedia.org Commercial products have evolved to enrich the most potent isomers, leading to different active ingredients known as cyhalothrin, lambda-cyhalothrin (B1674341), and gamma-cyhalothrin (B44037).

Technical grade cyhalothrin is a mixture of the four stereoisomers that result from the cis and Z configurations. who.intherts.ac.uk It is composed of two pairs of enantiomers, often referred to as enantiomer pair A and enantiomer pair B. inchem.org While it is a 1:1:1:1 mixture of the four cis isomers, the insecticidal activity varies significantly among them. who.int

Enantiomer PairIsomer 1 ConfigurationIsomer 2 ConfigurationRelative Activity
Pair A (Z), (1R, 3R), R-alpha-cyano(Z), (1S, 3S), S-alpha-cyanoLess Active
Pair B (Z), (1R, 3R), S-alpha-cyano(Z), (1S, 3S), R-alpha-cyanoMore Active

Data compiled from INCHEM. inchem.org

Lambda-cyhalothrin is a more refined insecticidal product derived from cyhalothrin. It is manufactured by isolating the more biologically active pair of enantiomers (Pair B) from the initial four-isomer mixture. who.intinchem.org The less active enantiomeric pair (Pair A) is removed through a crystallization process and can be recycled. inchem.org

Lambda-cyhalothrin is, therefore, a racemic mixture containing the enantiomer pair B in a 1:1 ratio. who.int This formulation consists of the (R)-α-cyano-3-phenoxybenzyl (1S)-cis-3-[(Z)-2-chloro-3,3,3-trifluoropropenyl]-2,2-dimethylcyclopropanecarboxylate and the (S)-α-cyano-3-phenoxybenzyl (1R)-cis-3-[(Z)-2-chloro-3,3,3-trifluoropropenyl]-2,2-dimethylcyclopropanecarboxylate isomers. wikipedia.org Because it contains a specific pair of diastereomers from the original cyhalothrin mixture, it provides greater insecticidal activity per unit of active ingredient.

Gamma-cyhalothrin represents the most refined form of cyhalothrin, consisting of a single, resolved chiral isomer. wikipedia.orgfederalregister.gov This isomer is the most insecticidally potent of all the cyhalothrin stereoisomers. herts.ac.ukfederalregister.gov By isolating this specific isomer, an even higher level of activity can be achieved at lower application rates compared to lambda-cyhalothrin or cyhalothrin. federalregister.gov

Gamma-cyhalothrin is the (S)-α-cyano-3-phenoxybenzyl (1R,3R)-3-[(1Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-2,2-dimethylcyclopropanecarboxylate isomer. nih.gov On a weight-for-weight basis, gamma-cyhalothrin is considered to be twice as active as lambda-cyhalothrin because it has been purified by removing the less active and inactive isomers present in the lambda-cyhalothrin mixture. wikipedia.orgfederalregister.gov

Stereochemical Influence on Biological Activity and Efficacy

The three-dimensional arrangement of atoms in the cyhalothrin molecule is a critical determinant of its insecticidal properties. The various stereoisomers exhibit marked differences in their ability to interact with the target site in insects, leading to significant variations in their biological potency.

Enantioselective Insecticidal Potency

The insecticidal activity of cyhalothrin is highly enantioselective, with the majority of the biological effect being attributed to a single isomer. Research has consistently demonstrated that gamma-cyhalothrin, the isolated (Z)-(1R, 3R), S-alpha-cyano isomer, is approximately twice as active as lambda-cyhalothrin, which is a 1:1 mixture of the two enantiomers in pair B. researchgate.net This increased potency is a direct result of concentrating the most effective stereoisomer.

The enantioselective toxicity has been quantified in various studies, particularly in aquatic organisms, which are sensitive to pyrethroids. The following tables present comparative toxicity data for lambda-cyhalothrin and gamma-cyhalothrin.

Comparative Aquatic Toxicity of Lambda-cyhalothrin and Gamma-cyhalothrin

Organism TypeEndpointLambda-cyhalothrin (ng/L)Gamma-cyhalothrin (ng/L)Reference
InvertebratesMedian HC51.050.47 oup.comresearchgate.net
FishMedian HC540.923.7 oup.comresearchgate.net
Aquatic CommunityNOEC** (Model Ecosystem)105 oup.comresearchgate.net
*HC5 (Hazardous Concentration for 5% of species): The concentration at which 5% of the species are affected.**NOEC (No-Observed-Effect Concentration): The highest tested concentration at which no adverse effects are observed.

Acute Toxicity (96-hour LC50) of Lambda-cyhalothrin and Gamma-cyhalothrin to Specific Aquatic Species

SpeciesLambda-cyhalothrin (µg a.i./L)Gamma-cyhalothrin (µg a.i./L)Reference
Zebra fish (Brachydanio rerio)1.941.93 mdpi.com
Shrimp (Macrobrachium nipponense)0.040.28 mdpi.com
LC50 (Lethal Concentration 50): The concentration of a substance that is lethal to 50% of the test organisms.

These data clearly illustrate that gamma-cyhalothrin elicits toxic effects at approximately half the concentration of lambda-cyhalothrin in many cases, which is consistent with the fact that it is a purified form of the most active enantiomer. oup.comresearchgate.net

Molecular and Cellular Mechanisms of Action of Cyhalothrin Isomers

Neurophysiological Targets and Molecular Interactions

The primary target of cyhalothrin (B162358) isomers within the nervous system is the voltage-gated sodium channel (VGSC), a critical component for the generation and propagation of electrical signals in excitable cells like neurons. wikipedia.orgnih.gov

Pyrethroids, including the isomers of cyhalothrin, are classified as axonic excitotoxins. wikipedia.org Their neurotoxic effects are primarily mediated by their interaction with voltage-gated sodium channels. wikipedia.orgnih.gov These channels are transmembrane proteins that open in response to membrane depolarization, allowing an influx of sodium ions that generates the rising phase of an action potential. nih.govyoutube.com Cyhalothrin isomers bind to these channels and prevent them from closing, effectively locking them in an open state. wikipedia.orgnih.gov This action prolongs the transient increase in sodium permeability of the nerve membrane during excitation. inchem.org While other mechanisms have been proposed, such as effects on GABA-mediated inhibition or calcium channels, the interaction with sodium channels is considered the primary mechanism of action. frontiersin.orgnih.gov

The persistent activation of sodium channels by cyhalothrin isomers leads to a continuous influx of sodium ions into the axon. wikipedia.org This disrupts the normal repolarization of the axonal membrane, which is necessary to terminate the nerve signal and return the neuron to its resting state. wikipedia.org The inability of the nerve to repolarize results in a state of hyperexcitability, characterized by repetitive and uncontrolled firing of action potentials. nih.gov This sustained depolarization ultimately leads to a loss of membrane potential and a complete disruption of axonal function.

Voltage-gated sodium channels are regulated by two main gating processes: activation, which opens the channel, and inactivation, which closes it. nih.gov Cyhalothrin isomers specifically interfere with the inactivation process. wikipedia.orgnih.gov Evidence suggests that these pyrethroids selectively slow down the closing of the activation gate for a portion of the sodium channels that open during membrane depolarization. inchem.org By modifying the gating kinetics and stabilizing the open conformation of the channel, cyhalothrin disrupts the precise control of ion flow required for normal nerve impulse transmission. orst.edunih.gov

Stereoisomer-Specific Mechanisms of Toxicity

Cyhalothrin is a molecule with three chiral centers, resulting in 16 possible stereoisomers. inchem.org However, the insecticidal activity is not uniform across all isomers; it is highly dependent on the specific stereochemistry. wikipedia.org Commercial products typically use mixtures or isolated isomers that have the highest biological activity, such as lambda-cyhalothrin (B1674341) (a racemic mixture of two enantiomers) and gamma-cyhalothrin (B44037) (a single, highly active isomer). wikipedia.orgeurl-pesticides.eu

The insecticidal potency of cyhalothrin is almost entirely due to the (1R)-cis-S enantiomer configuration. wikipedia.org Gamma-cyhalothrin, which consists of only the most active isomer ((S)-α-cyano-3-phenoxybenzyl (1R)-cis-3-[(Z)-2-chloro-3,3,3-trifluoropropenyl]-2,2-dimethylcyclopropanecarboxylate), is considered approximately twice as toxic as lambda-cyhalothrin on a weight-for-weight basis. wikipedia.orgepa.govresearchgate.net

Research demonstrates a clear enantioselectivity in the toxic effects of lambda-cyhalothrin. Studies on zebrafish have shown that the (-)-enantiomer is significantly more toxic than its (+)-enantiomer. nih.gov In acute toxicity tests, the (-)-enantiomer was found to be over 162 times more toxic to adult zebrafish. nih.gov This pronounced difference in toxicity between enantiomers strongly suggests a stereospecific interaction with the target site, the voltage-gated sodium channel, where one enantiomer has a much higher binding affinity or efficacy in modulating channel function than the other. nih.govresearchgate.net

Interactive Table: Comparative Aquatic Toxicity of Cyhalothrin Isomers

SpeciesIsomerEndpointValue (ng/L)
Aquatic InvertebratesGamma-cyhalothrinHC(5)0.47
Aquatic InvertebratesLambda-cyhalothrinHC(5)1.05
FishGamma-cyhalothrinHC(5)23.7
FishLambda-cyhalothrinHC(5)40.9
Zebrafish (Danio rerio)(-)-enantiomer96-h LC50>162x more toxic than (+)-enantiomer
Zebrafish Embryo(-)-enantiomer96-h Mortality7.2x stronger than (+)-enantiomer

Data sourced from references researchgate.netnih.gov. HC(5) refers to the hazardous concentration for 5% of species.

The molecular action of cyhalothrin isomers on sodium channels directly translates to the observable symptoms of poisoning in organisms. The uncontrolled firing of neurons, or excitotoxicity, leads to initial signs of hyperactivity and tremors. frontiersin.orgresearchgate.net As the disruption of nerve function progresses, the continuous stimulation prevents the coordinated action of muscles, resulting in a loss of movement and knockdown properties, where affected insects rapidly cease feeding and fall. wikipedia.org Ultimately, provided a sufficient dose is absorbed, this state of excitotoxicity leads to complete paralysis and death. wikipedia.orgorst.edu The severe neurotoxicity can manifest as convulsions and, in some cases, lead to infarcts in the brain. frontiersin.orgnih.gov

Classification of Pyrethroid Mechanisms Based on Cyhalothrin Isomers

The classification of pyrethroid insecticides into two major groups, Type I and Type II, is fundamentally based on their chemical structures and the distinct poisoning syndromes they induce. nih.govnih.gov Cyhalothrin isomers, due to their specific molecular configuration, are integral to understanding the mechanisms that define the Type II classification.

Pyrethroids are broadly categorized by the absence (Type I) or presence (Type II) of an α-cyano group on the 3-phenoxybenzyl alcohol moiety of their structure. nih.govnih.gov Cyhalothrin and its active isomers, lambda-cyhalothrin and gamma-cyhalothrin, all possess this α-cyano group, placing them definitively in the Type II category. nih.govwikipedia.org This structural feature is directly linked to a more potent insecticidal activity and a distinct set of neurotoxic symptoms known as the "CS syndrome," characterized by choreoathetosis (involuntary writhing movements), salivation, and seizures. nih.gov This contrasts with the "T syndrome" (hyperexcitation, tremors, convulsions) caused by Type I pyrethroids, which lack the cyano group. nih.gov

The primary molecular target for all pyrethroids is the voltage-gated sodium channel in the axonal membranes of the nervous system. wikipedia.orgwikipedia.org Their mechanism of action involves binding to these channels and disrupting their normal function by preventing their closure. wikipedia.orgorst.edu This leads to a persistent influx of sodium ions, causing the nerve to remain in a state of hyperexcitability, which ultimately results in paralysis and death of the organism. wikipedia.orgpomais.com

The key distinction in the mechanism between Type I and Type II pyrethroids lies in the duration of this disruptive effect. Type II pyrethroids, such as lambda-cyhalothrin, are known to cause a significantly more prolonged delay in the inactivation of the sodium channels compared to Type I compounds. nih.gov This extended period of channel modification is considered a primary factor contributing to the unique and more severe CS poisoning syndrome. nih.gov

Research comparing various pyrethroids has provided detailed insights into their relative potencies and effects. Studies on primary cultures of cerebrocortical neurons have demonstrated that Type II pyrethroids with a cyano group are generally more potent inhibitors of motor activity. nih.gov For instance, lambda-cyhalothrin was shown to be a potent inducer of sodium and subsequent calcium influx in neurons, an effect that was blocked by the sodium channel blocker tetrodotoxin, confirming the primary role of voltage-gated sodium channels in its action. nih.govnih.gov

The specific stereochemistry of cyhalothrin isomers also plays a critical role in their insecticidal efficacy. The insecticidal activity is almost entirely attributed to the isomers with (1R) absolute stereochemistry at the cyclopropane (B1198618) ring. wikipedia.org Gamma-cyhalothrin is the single, most insecticidally active chiral isomer of cyhalothrin. wikipedia.orgherts.ac.uk Lambda-cyhalothrin is a racemic mixture of two of the most active isomers. wikipedia.org As a result of its purity as a single active isomer, gamma-cyhalothrin is approximately twice as active as lambda-cyhalothrin on a weight-for-weight basis. wikipedia.org This highlights that within the Type II classification, the specific isomeric composition is a crucial determinant of the potency of the neurotoxic mechanism.

Interactive Data Table: Pyrethroid Classification and Properties

PyrethroidTypeα-Cyano GroupPrimary Mechanism on Sodium ChannelsAssociated Syndrome
Lambda-Cyhalothrin IIPresentProlonged delay of channel inactivationCS
Gamma-Cyhalothrin IIPresentProlonged delay of channel inactivationCS
Deltamethrin IIPresentProlonged delay of channel inactivationCS
Cypermethrin (B145020) IIPresentProlonged delay of channel inactivationCS
Esfenvalerate IIPresentProlonged delay of channel inactivationCS
Fenvalerate IIPresentProlonged delay of channel inactivationCS
Permethrin (B1679614) IAbsentShorter delay of channel inactivationT
Bioresmethrin IAbsentShorter delay of channel inactivationT
Tefluthrin IAbsentShorter delay of channel inactivationT

Environmental Fate and Transport of Cyhalothrin Isomers

Degradation Pathways in Environmental Compartments

The environmental persistence and transformation of cyhalothrin (B162358) isomers are governed by a combination of abiotic and biotic processes. These degradation pathways determine the ultimate fate and potential for exposure of these insecticidal compounds in various environmental matrices.

Abiotic Transformation Processes

Abiotic degradation involves chemical reactions that are not mediated by living organisms. For cyhalothrin isomers, the primary abiotic transformation pathways are hydrolysis and photodegradation.

The hydrolysis of cyhalothrin isomers, a chemical process involving the cleavage of the ester bond by reaction with water, is highly dependent on the pH of the surrounding medium.

Under acidic and neutral conditions, cyhalothrin and its isomers like lambda-cyhalothrin (B1674341) are relatively stable. nih.govwho.int Studies have shown that at a pH of 5 and 7, no significant hydrolysis or isomerization of lambda-cyhalothrin was observed over a 30-day period in the dark at 25°C. who.intinchem.org Slow isomerization at the alpha-cyano position can occur at pH 7, but ester cleavage is negligible. inchem.org

In contrast, under alkaline conditions, hydrolysis proceeds rapidly. who.intnih.gov In an aqueous buffer solution at pH 9, lambda-cyhalothrin undergoes quick degradation via ester cleavage, with a reported half-life of approximately 7 days. inchem.orgwikipedia.orgorst.edu This process results in the formation of (1RS)-cis-3-(Z-2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid. inchem.org The rate of hydrolysis increases as the pH becomes more alkaline. nih.gov

Table 1: Hydrolysis of Lambda-Cyhalothrin at Different pH Levels

pH LevelObservation (at 25°C in darkness)Half-life
5No hydrolysis or isomerization observed. inchem.orgStable. nih.gov
7No hydrolysis detected; slow isomerization occurred. inchem.orgStable. nih.gov
9Rapid hydrolysis via ester cleavage and rapid isomerization. inchem.org~7 days. inchem.orgwikipedia.orgorst.edu

Photodegradation, or the breakdown of molecules by light energy, is another significant abiotic process affecting cyhalothrin isomers, particularly on exposed surfaces like soil and plants. While considered relatively photostable compared to natural pyrethrins, allowing for their effective use in agriculture, cyhalothrin isomers do degrade when exposed to sunlight. inchem.orgresearchgate.net

In laboratory studies exposing lambda-cyhalothrin on soil to sunlight, the compound underwent photodegradation with a half-life of less than 30 days. orst.edu Another study involving ¹⁴C-cyclopropyl-labelled lambda-cyhalothrin in a pH 5 buffer exposed to sunlight reported a photodegradation half-life of approximately 30 days. who.intinchem.org The degradation on plant surfaces is faster, with a reported half-life of 5 days. wikipedia.orgorst.edu The primary degradation products from photodegradation include (1RS)-cis- and (1RS)-trans-3-(ZE-2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropane-carboxylic acid and (RS)-alpha-amido-3-phenoxybenzyl (1RS)-cis,trans-3-(ZE-2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylate. inchem.org

Table 2: Photodegradation Half-life of Lambda-Cyhalothrin

MediumConditionHalf-life
Soil SurfaceSunlight Exposure< 30 days. orst.edu
Water (pH 5 buffer)Sunlight Exposure~30 days. who.intinchem.org
Plant SurfaceSunlight Exposure5 days. wikipedia.orgorst.edu

Biotic Degradation Processes

Biotic degradation, driven by the metabolic activity of microorganisms, is a crucial pathway for the breakdown of cyhalothrin isomers in both soil and aquatic environments. inchem.org

In soil, microbial processes are generally the most significant factor in the degradation of cyhalothrin. inchem.org The isomers are readily broken down by soil microorganisms under a range of environmental conditions. inchem.org The rate of degradation is influenced by factors such as soil type, temperature, and moisture content.

Under aerobic conditions, the half-life of cyhalothrin at 20°C was found to be 22 days in a sandy loam soil and 82 days in a loamy sand soil. inchem.org Degradation was observed to be slower at lower temperatures (half-life of 56 days at 10°C in sandy loam) and under flooded, anaerobic conditions (half-life of 74 days). inchem.org Research has identified bacteria such as Bacillus stercoris capable of degrading lambda-cyhalothrin in contaminated soil. unijisedu.com The primary metabolic pathway involves the hydrolysis of the carboxyl ester bond. researchgate.net While lambda-cyhalothrin is moderately persistent in aerobic environments, it appears to be more persistent under anaerobic conditions. regulations.gov

Table 3: Degradation Half-life of Cyhalothrin in Soil

Soil TypeConditionTemperatureHalf-life
Sandy LoamAerobic20°C22 days. inchem.org
Loamy SandAerobic20°C82 days. inchem.org
Sandy LoamAerobic10°C56 days. inchem.org
Sandy LoamFlooded (Anaerobic)20°C74 days. inchem.org

In aquatic systems, the fate of cyhalothrin isomers is complex. While highly toxic to many aquatic organisms, the compound's strong affinity for adsorption to suspended solids, sediment, and aquatic plants rapidly reduces its concentration in the water column. who.intnih.gov This adsorption lessens the immediate bioavailability to aquatic organisms but also decreases the rate of degradation, as the molecules are less accessible to microbial breakdown compared to when they are freely dissolved. nih.gov

Despite this, biodegradation does occur. The main mechanism for the biodegradation of Type II pyrethroids like lambda-cyhalothrin is the hydrolysis of their carboxyl ester bonds, leading to the formation of metabolites such as 3-phenoxybenzoic acid (PBA), 3-phenoxybenzyl alcohol (PBAlc), and 3-phenoxybenzaldehyde (B142659) (PBAld). researchgate.net Bacteria, including strains of Bacillus thuringiensis, have demonstrated the ability to biodegrade cyhalothrin. cmfri.org.in Even with rapid adsorption, the concentrations of cyhalothrin likely to arise in water from normal agricultural use are considered low, and the compound is not expected to cause significant practical problems related to accumulation or toxicity in aquatic species due to its rapid adsorption and subsequent degradation under natural conditions. who.intwikipedia.org

Enantioselective Biodegradation by Microorganisms

The biodegradation of cyhalothrin, a chiral pesticide, is significantly influenced by the stereospecific preferences of microorganisms. Research has consistently shown that microbial communities exhibit enantioselectivity, preferentially degrading certain isomers over others.

Studies involving marine-derived fungi, such as Aspergillus sp. CBMAI 1829, Acremonium sp. CBMAI 1676, Microsphaeropsis sp. CBMAI 1675, and Westerdykella sp. CBMAI 1679, have demonstrated the enantioselective biodegradation of (±)-lambda-cyhalothrin. nih.gov These fungi were all found to preferentially degrade the (1R,3R,αS)-gamma-cyhalothrin enantiomer, which is the most insecticidally active isomer. nih.govnih.gov This preferential degradation suggests that using the single, more active gamma-cyhalothrin (B44037) isomer in pesticide formulations could lead to faster environmental breakdown compared to the racemic mixture of lambda-cyhalothrin. nih.govnih.gov

Similarly, a bacterial consortium dominated by Bacillus species, isolated from the Brazilian savannah, showed a capacity for enantioselective biodegradation of (±)-lambda-cyhalothrin. nih.govresearchgate.net This consortium also preferentially metabolized the more insecticidally potent gamma-cyhalothrin isomer. nih.govresearchgate.net The primary degradation pathway involved the formation of 3-phenoxybenzoic acid. nih.gov Fungi isolated from a Brazilian cave, including Aspergillus ustus CBMAI 1894, Talaromyces brunneus CBMAI 1895, and Aspergillus sp. CBMAI 1926, have also been identified as effective biodegraders of gamma-cyhalothrin. scielo.br Among these, A. ustus was the most efficient, achieving 50% biodegradation under laboratory conditions. scielo.br

The initial step in the microbial degradation of pyrethroids like cyhalothrin is typically the cleavage of the ester bond by carboxylesterase enzymes, leading to the formation of key metabolites that are further broken down. scielo.brinchem.org

Table 1: Microbial Enantioselective Biodegradation of Cyhalothrin Isomers

Microorganism Type Specific Strains Preferred Isomer Degraded Key Findings
Marine-Derived Fungi Aspergillus sp., Acremonium sp., Microsphaeropsis sp., Westerdykella sp. (1R,3R,αS)-gamma-cyhalothrin All tested strains preferentially biodegraded the gamma-cyhalothrin enantiomer. nih.gov
Bacteria Consortium Bacillus sp. (1R,3R,αS)-gamma-cyhalothrin The consortium biodegraded more lambda-cyhalothrin than any single isolated strain. nih.govresearchgate.net

| Cave Fungi | Aspergillus ustus, Talaromyces brunneus, Aspergillus sp. | Gamma-cyhalothrin | A. ustus was the most efficient, achieving up to 50% biodegradation. scielo.br |

Environmental Persistence and Dissipation

The persistence of cyhalothrin isomers in the environment is determined by their half-lives in various environmental compartments, such as soil and water, and their dissipation rates from plant surfaces. These rates are influenced by a combination of abiotic and biotic factors.

Half-Lives in Soil and Water

Cyhalothrin isomers are readily degraded in soil under various conditions. inchem.org The half-life of cyhalothrin in soil can range from 4 to 12 weeks. nih.gov More specifically, studies have reported initial half-lives ranging from 22 to 82 days. inchem.orgwho.int For instance, at 20°C, the half-life was 22 days in a sandy loam soil and 82 days in a loamy sand soil. inchem.org Degradation is generally slower at lower temperatures and in flooded conditions. inchem.org In one study on a Japanese volcanic ash soil, the half-life of cyhalothrin was approximately 100 days. who.int For lambda-cyhalothrin specifically, a representative soil half-life is cited as 30 days, with values ranging from 28 to 84 days. orst.edu

In aquatic environments, the degradation of cyhalothrin is influenced by pH and sunlight. Hydrolysis occurs rapidly under alkaline conditions, with a reported half-life of approximately 7 days at pH 9. inchem.orgorst.eduwikipedia.org At a neutral pH of 7, the half-life is significantly longer, estimated at 453 days, while at pH 5, no significant hydrolysis is observed. inchem.orgfao.org Sunlight accelerates degradation; in river water mixed with sediment and exposed to sunlight, cyhalothrin degraded with a half-life of about 20 days. inchem.org The photodegradation half-life of lambda-cyhalothrin in water exposed to sunlight is approximately 30 days. inchem.orgorst.edu

Table 2: Half-Life of Cyhalothrin Isomers in Soil and Water

Environment Isomer Condition Half-Life
Soil Cyhalothrin Sandy Loam (20°C) 22 days inchem.org
Cyhalothrin Loamy Sand (20°C) 82 days inchem.org
Cyhalothrin General Range 22 - 82 days who.int
Lambda-cyhalothrin Representative Value 30 days orst.edu
Water Lambda-cyhalothrin Hydrolysis (pH 9, 25°C) ~7 days inchem.orgorst.edu
Cyhalothrin Hydrolysis (pH 7) 453 days fao.org
Cyhalothrin Sunlight (Water/Sediment) ~20 days inchem.org

Dissipation Rates on Plant Surfaces

On plant surfaces, lambda-cyhalothrin degrades at a moderate rate, meaning the parent compound is often the major component of the residue found on plants. who.int The reported half-life for lambda-cyhalothrin on plant surfaces can be up to 40 days. who.int However, other sources indicate a much faster dissipation, with a half-life of just 5 days. orst.eduwikipedia.org

Specific studies on crops show variability. For example, on cabbage, the half-life of lambda-cyhalothrin was found to be 1.46 days at the recommended application dose and 1.89 days at a higher dose. researchgate.net Research has also been conducted on the dissipation of lambda-cyhalothrin on tomatoes. nih.gov This variability highlights that dissipation rates are dependent on the plant species, environmental conditions, and application rates.

Sorption, Mobility, and Distribution in the Environment

The distribution of cyhalothrin isomers in the environment is largely controlled by their tendency to adsorb to soil and sediment, which in turn dictates their mobility and potential to leach into groundwater.

Adsorption to Soil Particles and Sediments

Cyhalothrin and lambda-cyhalothrin are known to be strongly adsorbed by soil particles and sediments. inchem.orgwho.int This high sorption affinity is a key factor in their environmental fate. When cyhalothrin enters aquatic systems, it is readily adsorbed onto sediment, which causes a rapid decrease in its concentration in the water phase. inchem.org This process limits the exposure of aquatic organisms to the dissolved form of the pesticide. orst.edu

A study on the adsorption of lambda-cyhalothrin onto river sediments found that the process was spontaneous and fit well with the Freundlich and Dubinin-Radushkevich isotherm models. walshmedicalmedia.com The adsorption capacity of the sediments was noted to be relatively low, which was attributed to low mineral and total organic carbon content. walshmedicalmedia.com The strong binding to soil and sediment means that residues are generally not mobile in the environment. inchem.orgwho.int

Leaching Potential to Groundwater

Due to its low water solubility and strong adsorption to soil organic matter, lambda-cyhalothrin is generally considered to have a low potential to contaminate groundwater. wikipedia.org It is considered non-mobile in the environment, and studies have shown that even when soil containing cyhalothrin is flooded, the compound is not released into the water. inchem.orgwho.int

However, some models and site-specific studies present a more nuanced picture. One study in an agricultural area of Colombia suggested that lambda-cyhalothrin could have a strong probability of leaching and higher mobility compared to other pesticides like chlorpyrifos (B1668852) and imidacloprid (B1192907) under those specific conditions. nih.gov This finding, which contrasts with the general consensus, suggests that local soil and environmental characteristics can significantly influence leaching potential. nih.gov The low solubility of lambda-cyhalothrin can also contribute to its persistence in soils, which, combined with certain soil conditions, could present a risk to groundwater over time. nih.gov

Transport via Runoff and Spray Drift to Aquatic Systems

Cyhalothrin isomers primarily enter aquatic systems through two main pathways: agricultural runoff and spray drift. Spray drift is often considered the major route of entry from agricultural applications. researchgate.net However, runoff from treated fields, carrying the insecticide adsorbed to soil particles, also represents a significant transport mechanism. service.gov.uk

Due to their chemical properties, including low water solubility and a high octanol-water partition coefficient (Kow), cyhalothrin isomers have a strong tendency to adsorb to soil and sediment. nih.gov This adsorption to particulate matter is a key factor in their transport via runoff into adjacent water bodies. beyondpesticides.org

Studies have detected lambda-cyhalothrin in both water and sediment of agricultural watersheds. For instance, in Stanislaus County, California, lambda-cyhalothrin was detected in agricultural runoff water at concentrations ranging from 0.11 to 0.14 µg/L. researchgate.net Residues have also been found in sediments from various agricultural areas. researchgate.net While direct quantitative data on the percentage of applied cyhalothrin transported via runoff and spray drift is limited in the available literature, the presence of these compounds in aquatic environments confirms the significance of these transport routes. Mitigation efforts, such as the use of vegetated ditches and detention ponds, can help reduce the loading of cyhalothrin isomers into aquatic systems from runoff. nih.gov

Bioaccumulation and Depuration in Non-Target Organisms

Once in aquatic systems, cyhalothrin isomers can be taken up by non-target organisms, leading to bioaccumulation. The extent of this accumulation and the subsequent elimination (depuration) are critical factors in determining the potential for adverse effects.

Bioconcentration Factors in Aquatic Biota (e.g., Fish)

The bioconcentration factor (BCF) is a measure of a chemical's tendency to accumulate in an organism from the surrounding water. Cyhalothrin and its isomers have demonstrated a high potential for bioconcentration in aquatic organisms. nih.gov

Studies on lambda-cyhalothrin have reported a whole-body BCF of 4,600 in fish. nih.gov Research on carp (B13450389) (Cyprinus carpio) exposed to cyhalothrin showed significant bioaccumulation, with BCF values varying across different tissues. The highest concentrations were found in the viscera, followed by the rest of the body, and then the muscle. nih.gov

Gamma-cyhalothrin , being the most insecticidally active isomer of lambda-cyhalothrin, is expected to have a significant bioaccumulation potential. researchgate.net While specific BCF values for gamma-cyhalothrin are not as readily available in the literature, comparative toxicity studies indicate that it can cause effects at approximately half the concentration of lambda-cyhalothrin, suggesting its bioaccumulation and toxic potential are high. nih.gov

Table 1: Bioconcentration Factors (BCF) of Cyhalothrin Isomers in Aquatic Biota

CompoundSpeciesTissueBCF Value
CyhalothrinCarp (Cyprinus carpio)Whole Fish1,660 - 2,240
CyhalothrinCarp (Cyprinus carpio)Viscera4,250 - 7,340
CyhalothrinCarp (Cyprinus carpio)Muscle490 - 850
Lambda-cyhalothrinFish (unspecified)Whole Body4,600
Lambda-cyhalothrinPhytoplankton-480,001
Lambda-cyhalothrinZooplankton-2,031
Lambda-cyhalothrinBenthic Invertebrates-4,310
Lambda-cyhalothrinSmall Fish-9,544
Lambda-cyhalothrinMedium Fish-4,263
Lambda-cyhalothrinLarge Fish-1,978

Data sourced from multiple studies and may represent ranges or single point values.

Depuration Kinetics and Rates

Depuration is the process by which an organism eliminates a chemical from its tissues. For cyhalothrin isomers, this process is reported to be relatively rapid once the organism is no longer exposed.

In a study with carp, the biological half-life of total ¹⁴C-labeled cyhalothrin residues was found to be 9 days in the viscera, muscle, and whole fish, indicating a moderately fast elimination rate. nih.gov Another report noted that for lambda-cyhalothrin, depuration in fish viscera was greater than 77%. service.gov.uk The depuration of both lambda-cyhalothrin and gamma-cyhalothrin has been described as occurring at moderately slow rates. nih.gov

The depuration rate is often quantified by the first-order rate constant, k₂, which represents the fraction of the chemical eliminated per unit of time. service.gov.uk While specific k₂ values for cyhalothrin isomers are not widely reported in the reviewed literature, the available information on half-life suggests a dynamic process of uptake and elimination in aquatic organisms.

Table 2: Depuration of Cyhalothrin Isomers in Aquatic Biota

CompoundSpeciesParameterValue
CyhalothrinCarp (Cyprinus carpio)Biological Half-life (Whole Fish)9 days
Lambda-cyhalothrinFishDepuration (Viscera)>77%

Data highlights the elimination of cyhalothrin isomers from aquatic organisms.

Ecotoxicological Investigations of Cyhalothrin Isomers in Non Target Organisms

Aquatic Ecotoxicology

Cyhalothrin (B162358) and its isomers, such as lambda-cyhalothrin (B1674341) and gamma-cyhalothrin (B44037), are recognized for their potent insecticidal activity. However, this high efficacy also translates to significant toxicity towards non-target aquatic organisms. nih.govnih.gov These compounds are characterized by their hydrophobicity, leading them to partition from the water column into sediment and organic matter, a process that plays a crucial role in their bioavailability and ultimate ecological impact. researchgate.netnih.gov

Aquatic invertebrates, especially arthropods like daphnids and shrimp, are exceptionally sensitive to cyhalothrin isomers. nih.govnih.gov The toxicity is stereochemistry-dependent, meaning different isomers exhibit varying levels of toxicity. usgs.gov Gamma-cyhalothrin, the most active isomer, generally demonstrates toxicity at approximately half the concentration of lambda-cyhalothrin, which is a mix of isomers. nih.govnih.govresearchgate.net

Acute toxicity, typically measured over 48 to 96 hours, reveals extremely low concentrations of cyhalothrin isomers to be lethal or cause immobilization. For instance, 48-hour median lethal concentration (LC50) or median effective concentration (EC50) values for aquatic invertebrates can range from 0.008 to 0.4 µg/L. usgs.gov For the amphipod Hyalella azteca, 48-hour immobilization EC50 values for lambda-cyhalothrin and gamma-cyhalothrin were found to be in the range of 1.4 to 15.7 ng/L and 0.6 to 13.4 ng/L, respectively. usda.gov Studies on the shrimp Macrobrachium nippoensis showed a 96-hour LC50 of 0.04 µg/L for lambda-cyhalothrin and 0.28 µg/L for gamma-cyhalothrin, highlighting the differential toxicity of the isomers to this species. usgs.gov

Chronic exposure to sublethal concentrations also elicits significant adverse effects. For Daphnia magna, a 21-day study on lambda-cyhalothrin established a no-observed-effect level (NOEL) for survival, growth, and reproduction at a nominal concentration of 2.5 ng/L. usgs.gov Sublethal effects can include altered swimming behavior, which was observed in Daphnia magna upon exposure to chlorpyrifos (B1668852) and lambda-cyhalothrin. researchgate.net

Table 1: Acute Toxicity of Cyhalothrin Isomers to Aquatic Invertebrates

CompoundSpeciesCommon NameExposure Time (h)EndpointValue (µg/L)Reference
Lambda-cyhalothrinDaphnia magnaWater Flea48EC500.36 researchgate.net
Lambda-cyhalothrinGammarus pulexFreshwater Shrimp48EC500.014 researchgate.net
Lambda-cyhalothrinHyalella aztecaAmphipod48EC500.0023 researchgate.net
Lambda-cyhalothrinMacrobrachium nippoensisShrimp96LC500.04 usgs.gov
Gamma-cyhalothrinDaphnia magnaWater Flea48EC500.28 researchgate.net
Gamma-cyhalothrinMacrobrachium nippoensisShrimp96LC500.28 usgs.gov
Gamma-cyhalothrinGammarus pseudolimnaeusAmphipod96LC500.0011 researchgate.net

Species Sensitivity Distribution (SSD) is a statistical method used in ecological risk assessment to describe the variation in sensitivity of different species to a specific chemical. SSD analyses for cyhalothrin isomers consistently show that aquatic invertebrates are more sensitive than fish. nih.govnih.govresearchgate.net

For gamma-cyhalothrin, the median 5th percentile of the hazardous concentration (HC5) for invertebrates was calculated to be 0.47 ng/L. nih.govnih.govresearchgate.net For lambda-cyhalothrin, the median HC5 for invertebrates was 1.05 ng/L. nih.govnih.govresearchgate.net The HC5 represents the concentration at which 5% of species are expected to be affected. These extremely low values underscore the high risk posed by these insecticides to aquatic invertebrate communities. The SSD curves for both isomers demonstrate that gamma-cyhalothrin is more toxic, with its curve shifted towards lower concentrations compared to lambda-cyhalothrin. researchgate.net

The early life stages of aquatic organisms are often more sensitive to chemical stressors than adults. While specific data on the embryo-larval development of aquatic invertebrates exposed to cyhalothrin isomers is limited, studies on other organisms provide insight. For instance, research on the terrestrial insect Apis mellifera (honey bee) showed that chronic exposure to a lambda-cyhalothrin-based insecticide during the larval stage led to histopathological damage in the midgut and fat body, suggesting potential impacts on development and physiology. nih.govmdpi.com Although these findings are not directly transferable to aquatic invertebrates, they highlight the potential for developmental toxicity in arthropods. Studies on the ladybug Henosepilachna vigintioctomaculata showed that sublethal concentrations of lambda-cyhalothrin prolonged the duration of egg, larval, and pupal stages. mdpi.com

Cyhalothrin isomers are also highly toxic to fish, although generally less so than to aquatic invertebrates. nih.govnih.govusgs.gov Acute 96-hour LC50 values for fish typically fall in the range of 0.2 to 1.3 µg/L for cyhalothrin and lambda-cyhalothrin. usgs.gov A study on golden orfe (Leuciscus idus) exposed to lambda-cyhalothrin determined a 96-hour LC50 of 0.078 µg/L, classifying it as very highly toxic. Sub-lethal effects observed in this study included erratic swimming, loss of balance, and respiratory distress. The No-Observed-Adverse-Effect Concentration (NOAEC) was 0.055 µg/L. nih.gov

Interestingly, the acute toxicity of gamma-cyhalothrin and lambda-cyhalothrin to zebra fish (Brachydanio rerio) was found to be nearly identical, with 96-hour LC50 values of 1.93 µg/L and 1.94 µg/L, respectively. usgs.gov This suggests that the stereoisomerism may have a less pronounced effect on the acute toxicity to this fish species compared to its impact on some invertebrates.

Chronic exposure studies on the early life stages of common carp (B13450389) (Cyprinus carpio) to a gamma-cyhalothrin formulation revealed significant effects. nih.gov Exposure to concentrations of 50 µg/L and higher resulted in 100% mortality shortly after hatching. nih.gov At 5 µg/L, larvae exhibited significantly lower growth and delayed development. nih.gov

Table 2: Acute Toxicity of Cyhalothrin Isomers to Fish

CompoundSpeciesCommon NameExposure Time (h)EndpointValue (µg/L)Reference
Lambda-cyhalothrinOncorhynchus mykissRainbow Trout96LC500.24 researchgate.net
Lambda-cyhalothrinLepomis macrochirusBluegill Sunfish96LC500.21 researchgate.net
Lambda-cyhalothrinBrachydanio rerioZebra Fish96LC501.94 usgs.gov
Lambda-cyhalothrinLeuciscus idusGolden Orfe96LC500.078 nih.gov
Gamma-cyhalothrinOncorhynchus mykissRainbow Trout96LC500.072 researchgate.net
Gamma-cyhalothrinLepomis macrochirusBluegill Sunfish96LC500.063 researchgate.net
Gamma-cyhalothrinBrachydanio rerioZebra Fish96LC501.93 usgs.gov

The strong tendency of cyhalothrin isomers to bind to sediment and suspended organic particles significantly influences their bioavailability and toxicity in aquatic environments. researchgate.netnih.gov This binding process, known as sorption, can reduce the concentration of the pesticide in the water column, thereby decreasing exposure for pelagic organisms like fish and zooplankton. nih.gov

However, this partitioning leads to the accumulation of cyhalothrin in the sediment, creating a risk for benthic (sediment-dwelling) organisms such as the midge Chironomus and the amphipod Hyalella. nih.govnih.gov Studies in California's Central Valley found that pyrethroid concentrations in sediment were high enough to contribute to the toxicity observed in Hyalella azteca and Chironomus tentans. regulations.gov The toxicity of sediment-associated pyrethroids is influenced by factors like the organic carbon content of the sediment; higher organic carbon can reduce the bioavailability of the bound pesticide. regulations.gov While sediment binding can mitigate water column toxicity, it transfers the risk to the benthic compartment of the ecosystem. researchgate.net

Mesocosm studies, which are large-scale experimental systems that simulate natural aquatic environments, provide valuable insights into the community- and ecosystem-level effects of pesticides. taylorfrancis.comtaylorfrancis.comnih.gov These studies have confirmed the high sensitivity of aquatic arthropods to cyhalothrin isomers. nih.gov

In a mesocosm study investigating lambda-cyhalothrin, significant impacts on macroinvertebrate populations were observed at higher treatment rates, while zooplankton (copepods) were also affected. taylorfrancis.comtaylorfrancis.com However, no significant effects were noted on microbes, algae, or macrophytes. taylorfrancis.comtaylorfrancis.com Another study comparing the effects of lambda-cyhalothrin in spring and late summer found that while the community structure differed between seasons, the most sensitive species, such as Chaoborus obscuripes and Gammarus pulex, were vulnerable in both periods. nih.gov

Enantiomer-Specific Ecotoxicity in Aquatic Systems

Cyhalothrin isomers, particularly lambda-cyhalothrin and its active enantiomer gamma-cyhalothrin, are recognized for their high toxicity to aquatic life. epa.govcdms.net The stereochemistry of these compounds plays a crucial role in their aquatic toxicity, with different enantiomers exhibiting markedly different potencies.

Research has demonstrated significant enantioselectivity in the aquatic toxicity of lambda-cyhalothrin. In studies using the zebrafish (Danio rerio), the (-)-enantiomer of lambda-cyhalothrin was found to be substantially more toxic than its (+)-enantiomer. In acute toxicity tests, the (-)-enantiomer was over 162 times more toxic to adult zebrafish. orst.eduscilit.com Zebrafish embryo tests also revealed enantioselective effects, with the (-)-enantiomer being 7.2 times more potent in causing 96-hour mortality. orst.eduscilit.com Exposure to the racemate and its (-)-enantiomer induced malformations such as a crooked body, yolk sac edema, and pericardial edema at lower concentrations, while the (+)-enantiomer only induced such effects at significantly higher concentrations. orst.eduscilit.com

Gamma-cyhalothrin (GCH), which is the single active enantiomer of lambda-cyhalothrin (LCH), generally causes effects in aquatic organisms at approximately half the concentration of the lambda-cyhalothrin racemate. nih.govresearchgate.net This is consistent with the fact that GCH comprises one of the two enantiomers in LCH. Comparative studies have shown that aquatic invertebrates are particularly sensitive. Species sensitivity distribution analyses revealed median 5% hazard concentration (HC5) values of 0.47 ng/L for invertebrates exposed to GCH, compared to 1.05 ng/L for LCH. nih.govnih.gov For fish, the median HC5 values were 23.7 ng/L for GCH and 40.9 ng/L for LCH. nih.govnih.gov In model ecosystem tests, the community-level no-observed-effect concentration (NOEC) for GCH was 5 ng/L, whereas for LCH it was 10 ng/L. nih.govresearchgate.net These findings underscore that the insecticidally active enantiomer is the primary driver of aquatic toxicity.

Table 1: Comparative Aquatic Toxicity of Cyhalothrin Isomers

Isomer Organism Group Endpoint Value Reference
(-)-lambda-cyhalothrin Zebrafish (adult) Acute Toxicity >162x more toxic than (+)-enantiomer orst.eduscilit.com
(-)-lambda-cyhalothrin Zebrafish (embryo) 96-h Mortality 7.2x more toxic than (+)-enantiomer orst.eduscilit.com
Gamma-cyhalothrin Aquatic Invertebrates HC5 0.47 ng/L nih.govnih.gov
Lambda-cyhalothrin Aquatic Invertebrates HC5 1.05 ng/L nih.govnih.gov
Gamma-cyhalothrin Fish HC5 23.7 ng/L nih.govnih.gov
Lambda-cyhalothrin Fish HC5 40.9 ng/L nih.govnih.gov
Gamma-cyhalothrin Model Ecosystem NOEC 5 ng/L nih.govresearchgate.net
Lambda-cyhalothrin Model Ecosystem NOEC 10 ng/L nih.govresearchgate.net

Terrestrial Ecotoxicology

The impact of cyhalothrin isomers is not confined to aquatic environments. Terrestrial ecosystems also face risks from the use of these insecticides, with beneficial insects, soil organisms, and avian species being of particular concern.

Lambda-cyhalothrin and gamma-cyhalothrin are classified as highly toxic to bees through both contact and oral exposure. cdms.netorst.edumda.state.mn.uspesticidestewardship.org Laboratory studies have determined low lethal doses for these compounds. For gamma-cyhalothrin, the contact LD50 (the dose lethal to 50% of the test population) for honeybees is reported as 0.0061 µ g/bee . mda.state.mn.us For lambda-cyhalothrin, the contact LD50 is 0.038 µ g/bee , and the oral LD50 is 0.909 µ g/bee . mda.state.mn.us

Table 2: Toxicity of Cyhalothrin Isomers to Honeybees (Apis mellifera)

Isomer Exposure Route Endpoint Value (µg/bee) Reference
Gamma-cyhalothrin Contact LD50 0.0061 mda.state.mn.us
Lambda-cyhalothrin Contact LD50 0.038 mda.state.mn.us
Lambda-cyhalothrin Oral LD50 0.909 mda.state.mn.us
Lambda-cyhalothrin Acute (larvae) LD50 0.058 nih.govnih.gov
Lambda-cyhalothrin Chronic (larvae) LD50 0.040 nih.govnih.gov

Cyhalothrin isomers exhibit moderate toxicity to soil organisms like earthworms. pan-europe.infoherts.ac.uk Studies on the earthworm Eisenia fetida have evaluated the effects of lambda-cyhalothrin under various conditions. In laboratory tests, the toxicity was influenced by factors such as soil type and temperature. nih.goviaea.org

For instance, the lethal concentration (LC50) for E. fetida exposed to lambda-cyhalothrin in tropical conditions (28°C) ranged from 68.5 to 229 mg a.i./kg dry weight (DW) of soil, while under temperate conditions (20°C), the LC50 ranged from 99.8 to 140 mg a.i./kg DW. nih.goviaea.org The sublethal effect on reproduction (EC50) in tropical conditions was between 54.2 and 60.2 mg a.i./kg DW, and in temperate conditions, it was between 37.4 and 44.5 mg a.i./kg DW. nih.goviaea.org While temperature alone did not always cause large variations in toxicity within the same soil type, the type of soil itself (e.g., standard OECD artificial soil vs. tropical artificial soil) could lead to differences in effect values by up to a factor of ten. iaea.orgembrapa.br

Table 3: Toxicity of Lambda-Cyhalothrin to the Earthworm (Eisenia fetida)

In contrast to their high toxicity to aquatic organisms and insects, cyhalothrin isomers are considered to have low toxicity to birds. orst.edu Laboratory studies have established high LD50 and LC50 values for avian species. For lambda-cyhalothrin, the acute oral LD50 for mallard ducks was greater than 3950 mg/kg, and the 5-day dietary LC50 was 3948 mg/kg. epa.gov For bobwhite quail, the dietary LC50 was greater than 5300 ppm. epa.gov The acute oral LD50 for gamma-cyhalothrin in bobwhite quail was reported to be greater than 5000 mg/kg. pestweb.com

While acute toxicity is low, some studies have investigated potential reproductive effects. One study on mallards exposed to cyhalothrin indicated a no-observed-effect level (NOEL) for reproduction at 5 ppm, with adverse effects on the number of eggs laid at 50 ppm. epa.gov Another study on lambda-cyhalothrin found a reproductive NOEL of 30 ppm for mallard ducks. epa.gov These findings suggest that while the risk of acute poisoning is low, chronic exposure could potentially impact avian reproduction.

Table 4: Avian Toxicity of Cyhalothrin Isomers

Isomer Species Endpoint Value Reference
Lambda-cyhalothrin Mallard Duck Acute Oral LD50 >3950 mg/kg epa.gov
Lambda-cyhalothrin Mallard Duck 5-day Dietary LC50 3948 mg/kg epa.gov
Lambda-cyhalothrin Bobwhite Quail 5-day Dietary LC50 >5300 ppm epa.gov
Gamma-cyhalothrin Bobwhite Quail Acute Oral LD50 >5000 mg/kg pestweb.com
Lambda-cyhalothrin Mallard Duck Reproductive NOEL 30 ppm epa.gov

Ecological Risk Assessment Frameworks for Cyhalothrin Isomers

Regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the European Food Safety Authority (EFSA) have established frameworks to assess the ecological risks of pesticides, including cyhalothrin isomers. europa.eueuropa.eubacwa.org These assessments are crucial for determining whether a pesticide meets the standard of no unreasonable adverse effects on the environment. regulations.gov

These risk assessments have identified areas of high concern. Both the EPA and EFSA have highlighted the high risk to aquatic organisms as a critical issue for both lambda- and gamma-cyhalothrin. europa.eueuropa.eu There is also significant concern regarding the risk to pollinators and other beneficial insects due to the high toxicity of these compounds. regulations.gov For gamma-cyhalothrin, EFSA has also identified the long-term risk to wild mammals as a critical area of concern that requires further assessment and potential mitigation. europa.eueuropa.eu These frameworks rely on a combination of laboratory toxicity data, environmental fate modeling, and field studies to predict potential environmental concentrations and subsequent risks to various non-target species. nih.govregulations.gov

Metabolic Pathways in Biological Systems Non Human

Mammalian Metabolism

Metabolic studies in several mammalian species, including rats, dogs, cows, and goats, have demonstrated that cyhalothrin (B162358) is extensively metabolized and rapidly eliminated. who.int The metabolic fate is broadly similar across these species, involving two principal biochemical routes. inchem.org

Ester Hydrolysis and Oxidative Pathways

The primary and most significant step in the metabolism of cyhalothrin in mammals is the cleavage of the central ester linkage. who.intinchem.org This hydrolysis, catalyzed by carboxylesterase enzymes predominantly found in the liver, breaks the molecule into its constituent acid and alcohol moieties. semanticscholar.orgmsstate.edu This initial step is a major detoxification pathway, as the parent compound is largely responsible for the neurotoxic effects of pyrethroids.

Following ester hydrolysis, both the acid and alcohol fragments undergo further oxidative metabolism, primarily mediated by cytochrome P450 (CYP) monooxygenases. nih.gov These Phase I reactions introduce hydroxyl groups and other polar functionalities to the molecules, rendering them more water-soluble and preparing them for subsequent conjugation (Phase II) reactions.

Stereospecificity of Metabolism in Mammals (e.g., Rats, Dogs, Cows, Goats)

The metabolism of cyhalothrin is generally consistent across different mammalian species. Studies have shown that the main metabolic routes in cows are similar to those observed in rats and dogs, centering on the cleavage of the ester bond. inchem.org While cyhalothrin has multiple stereoisomers, significant differences in the metabolic pathways among these chiral isomers are not a predominant feature in mammals. nih.gov Lambda-cyhalothrin (B1674341), which is a specific mixture of active isomers, undergoes slight isomeric conversion in some instances, but this has been considered of low concern. nih.gov The rapid metabolism and excretion prevent significant accumulation of any specific isomer in tissues, with the exception of fat, where the parent compound can reside temporarily. who.int

Metabolite Identification and Excretion Pathways

Following oral administration in mammals, absorbed cyhalothrin is thoroughly metabolized, with no unchanged parent compound found in the urine. inchem.org The primary metabolites identified are derivatives of the initial ester cleavage.

Key identified metabolites include:

3-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid (CFMP) : This is the acid moiety resulting from ester hydrolysis. researchgate.netnih.gov

3-phenoxybenzoic acid (3-PBA) : This is a common metabolite for several pyrethroids, derived from the alcohol moiety. researchgate.netnih.gov

4-hydroxy-3-phenoxybenzoic acid (4-OH-3-PBA) : An oxidized form of the 3-PBA metabolite. researchgate.net

These primary metabolites undergo Phase II conjugation reactions, where they are combined with endogenous molecules such as glucuronic acid or sulfate (B86663). fao.org These conjugation reactions further increase their water solubility and facilitate their removal from the body. The resulting polar conjugates are then efficiently eliminated from the body, primarily through urine, with a smaller fraction excreted in the feces. who.int

Metabolite NameAbbreviationOriginExcretion Pathway
3-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acidCFMPAcid moiety from ester hydrolysisUrine (as conjugates)
3-phenoxybenzoic acid3-PBAAlcohol moiety from ester hydrolysisUrine (as conjugates)
4-hydroxy-3-phenoxybenzoic acid4-OH-3-PBAOxidation of 3-PBAUrine (as conjugates)

Aquatic Organism Metabolism

The metabolism of cyhalothrin in aquatic organisms is markedly different from that in mammals. In fish, the metabolic processes are significantly slower. researchgate.net Consequently, the primary residue found in fish tissues is often the unchanged parent cyhalothrin, with much lower levels of the ester cleavage products. who.int This slow rate of metabolism and detoxification contributes to the high toxicity of cyhalothrin to fish and other aquatic invertebrates. who.intnih.gov The compound degrades rapidly in the aquatic environment, particularly in water, which can mitigate exposure. nih.gov However, its high affinity for sediment can lead to persistence in that compartment. nih.gov

Enantioselective Metabolism in Fish

Organism GroupPrimary Metabolic RateKey PathwaysMajor Residue in Tissues
Mammals (Rats, Dogs, Cows)Rapid and extensiveEster Hydrolysis, Oxidation, ConjugationMetabolites (CFMP, 3-PBA conjugates)
Avian (Chickens)EffectiveOxidation (CYP450), ConjugationMetabolites
Aquatic (Fish)SlowLimited Ester HydrolysisUnchanged Parent Cyhalothrin

Microbial Metabolism of Cyhalothrin Isomers

The biodegradation of cyhalothrin isomers by microorganisms is a critical process in the environmental fate of this pyrethroid insecticide. researchgate.net A variety of bacteria and fungi have been identified that can metabolize and detoxify these compounds, primarily by targeting the central ester linkage, a common feature in pyrethroid structures. nih.govfrontiersin.org The efficiency and pathways of this metabolism can vary significantly depending on the microbial species and the specific stereoisomer of cyhalothrin. nih.govnih.gov

Microorganisms can utilize cyhalothrin isomers as a source of carbon or degrade them through co-metabolism. nih.gov The initial and most common step in the microbial degradation of pyrethroids is the hydrolysis of the ester bond, catalyzed by carboxylesterase or esterase enzymes. nih.govfrontiersin.orgresearchgate.net This cleavage breaks the molecule into two less toxic parts: a cyclopropane (B1198618) carboxylic acid derivative and a phenoxybenzyl alcohol derivative, which can be further metabolized by the microorganisms. researchgate.net

Bacterial Metabolism

Numerous bacterial genera have demonstrated the ability to degrade cyhalothrin isomers. Strains from genera including Bacillus, Raoultella, Citrobacter, Mesorhizobium, and Bartonella have been isolated and characterized for their degradative capabilities. nih.govnih.govresearchgate.net For instance, the bacterium Citrobacter braakii F37, isolated from pesticide factory sewage, has been shown to effectively degrade lambda-cyhalothrin. researchgate.net Similarly, Raoultella ornithinolytica ZK4 and strains of Bacillus subtilis are also capable of degrading lambda-cyhalothrin. nih.govnih.gov Research has identified Bacillus stercoris as another microorganism capable of breaking down λ-Cyhalothrin. unijisedu.com

A significant aspect of bacterial metabolism is enantioselectivity, where microorganisms preferentially degrade certain stereoisomers. A consortium of Bacillus strains isolated from the Brazilian savannah demonstrated preferential biodegradation of the (1R,3R,αS)-enantiomer, also known as gamma-cyhalothrin (B44037), which is the most insecticidally active isomer of lambda-cyhalothrin. nih.govresearchgate.net This suggests that the use of the more active single isomer (gamma-cyhalothrin) could lead to faster environmental degradation compared to the racemic mixture (lambda-cyhalothrin). nih.govnih.gov

The metabolic pathway proposed for a Bacillus consortium involved a series of reactions including hydrolysis, reduction, esterification, amidation, and elimination. nih.govresearchgate.net The primary metabolite quantified in these studies is often 3-phenoxybenzoic acid (PBA), a common breakdown product for many pyrethroids. nih.govnih.govmdpi.com In studies with Bacillus subtilis, the degradation of λ-cyhalothrin was found to proceed through intermediates such as 2-hydroxy-2-(3-phenoxyphenyl) acetonitrile (B52724) and 3-phenoxybenzaldehyde (B142659). nih.gov

Table 1: Bacterial Species Involved in Cyhalothrin Isomer Metabolism
Bacterial SpeciesCyhalothrin Isomer(s)Key Metabolic Pathways & Findings
Bacillus sp. Consortium(±)-Lambda-cyhalothrinPreferential degradation of the gamma-cyhalothrin enantiomer. Pathway involves hydrolysis, reduction, and other reactions, producing 13 metabolites including 3-phenoxybenzoic acid. nih.govresearchgate.netsigmaaldrich.com
Bacillus subtilisλ-cyhalothrinDegradation of high concentrations (up to 1200 mg/L). nih.gov Pathway includes intermediates like 3-phenoxybenzaldehyde. nih.gov
Citrobacter braakii F37Lambda-cyhalothrinIsolated from pesticide factory sewage; capable of broad-spectrum pesticide degradation. researchgate.net
Raoultella ornithinolytica ZK4Lambda-cyhalothrinIsolated from soil of a pesticide plant. nih.gov
Mesorhizobium sp. S1BLambda-cyhalothrinIsolated from cotton crop soil; achieved 29% removal of 250 mg/L LC in 20 days.
Bartonella sp. S2BLambda-cyhalothrinIsolated from cotton crop soil; achieved 40% removal of 250 mg/L LC in 20 days.
Bacillus stercorisλ-cyhalothrinDegraded 150 mg/L of λ-cyhalothrin; degradation products were detected via GC-MS analysis. unijisedu.com
Paracoccus acridae SCU-M53CyhalothrinAn epiphytic bacteria from locusts, showed a high degradation rate of 70.5%. researchgate.net

Fungal Metabolism

Fungi are also significant in the biodegradation of cyhalothrin isomers. Various fungal genera, including Aspergillus, Talaromyces, Acremonium, Microsphaeropsis, Westerdykella, and Cunninghamella, have been shown to metabolize these compounds. nih.govscielo.brnih.gov Fungi from a Brazilian cave, specifically Aspergillus ustus, Talaromyces brunneus, and Aspergillus sp., were found to biodegrade gamma-cyhalothrin. scielo.br The primary metabolic step identified was the cleavage of the ester bond by carboxylesterases, leading to the formation of 2-(3-phenoxyphenyl) acetonitrile. scielo.br

Similar to bacteria, marine-derived fungi have demonstrated enantioselective degradation of (±)-lambda-cyhalothrin. nih.gov Strains of Aspergillus sp., Acremonium sp., Microsphaeropsis sp., and Westerdykella sp. all preferentially biodegraded the gamma-cyhalothrin enantiomer, with 3-phenoxybenzoic acid (PBAc) being a quantified metabolite. nih.gov

In addition to ester hydrolysis, some fungi employ a different metabolic strategy involving oxidation. The fungus Cunninghamella elegans metabolizes λ-cyhalothrin through the action of cytochrome P450 (CYP) enzymes. researchgate.netnih.gov This pathway leads to the formation of hydroxylated metabolites, indicating a catabolic response that differs from the purely hydrolytic cleavage seen in many bacteria. researchgate.netnih.gov However, in this case, the trifluoromethyl-containing portion of the molecule was not fully catabolized, suggesting that while the initial toxicity may be reduced, complete mineralization does not immediately occur. researchgate.net

Table 2: Fungal Species Involved in Cyhalothrin Isomer Metabolism
Fungal SpeciesCyhalothrin Isomer(s)Key Metabolic Pathways & Findings
Aspergillus ustusGamma-cyhalothrinShowed the highest biodegradation (47.7%) among three cave fungi tested. scielo.br The initial step is ester bond cleavage by carboxylesterases. scielo.br
Talaromyces brunneusGamma-cyhalothrinIsolated from a Brazilian cave; capable of biodegrading the insecticide. scielo.br Identified metabolite: 2-(3-phenoxyphenyl) acetonitrile. scielo.br
Aspergillus sp. CBMAI 1829(±)-Lambda-cyhalothrinMarine-derived fungus that preferentially degrades the gamma-cyhalothrin enantiomer. nih.gov Produces 3-phenoxybenzoic acid. nih.gov
Trichoderma viridaeβ-CyhalothrinFungal species reported to degrade β-cyhalothrin, with identification of major metabolites. frontiersin.org
Cunninghamella elegansλ-cyhalothrinMetabolism occurs via cytochrome P450 (CYP) enzymes, leading to hydroxylated metabolites rather than just ester hydrolysis. researchgate.netnih.gov
Acremonium sp.(±)-Lambda-cyhalothrinMarine-derived fungus showing enantioselective biodegradation. nih.gov
Microsphaeropsis sp.(±)-Lambda-cyhalothrinMarine-derived fungus showing enantioselective biodegradation. nih.gov
Westerdykella sp.(±)-Lambda-cyhalothrinMarine-derived fungus showing enantioselective biodegradation. nih.gov

Analytical Methodologies for Isomer Specific Detection and Quantification

Extraction and Sample Preparation Techniques

Effective extraction and sample clean-up are foundational steps for reliable isomer-specific analysis, aiming to isolate the target analytes from interfering matrix components.

The choice of extraction solvent and methodology is pivotal and depends on the sample matrix. Several approaches have been developed for cyhalothrin (B162358) and other pyrethroids.

A widely adopted and effective method for various sample types, including fruits, vegetables, and cereals, is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure. eurl-pesticides.eueurl-pesticides.eu This technique typically involves an extraction and partitioning step using acetonitrile (B52724) followed by a clean-up phase. eurl-pesticides.eueurl-pesticides.eu For instance, a validated method for analyzing pesticide residues, including λ-cyhalothrin in rice, utilized the QuEChERS method for sample extraction. researchgate.net

For soil and tea samples, direct extraction with hexane (B92381) has been successfully employed. nih.gov In other applications, a mixture of acetone and hexane (e.g., in a 1:1 or 50% v/v ratio) is used to macerate samples, particularly crops. epa.govacs.org This is often followed by partitioning the resulting acetone-water mixture with hexane to recover the pyrethroids. nih.gov

Ethyl acetate has been demonstrated as an effective solvent for extracting λ-cyhalothrin from sediment samples, showing superior performance over other solvents in some studies. usda.gov The process can involve sonication to enhance extraction efficiency. usda.gov For matrices with high water content, pre-wetting the sample can improve the extraction of more polar compounds, although for less polar pyrethroids like λ-cyhalothrin, direct organic solvent extraction is generally efficient. usda.gov

The table below summarizes various solvent systems used for extracting cyhalothrin isomers.

Extraction MethodSolvent SystemSample MatrixReference
QuEChERSAcetonitrileFruits, Vegetables, Cereals, Rice eurl-pesticides.eueurl-pesticides.euresearchgate.net
Solvent ExtractionHexaneTea, Soil nih.gov
Maceration/PartitionAcetone:HexaneCrops epa.govacs.orgnih.gov
SonicationEthyl AcetateSediment usda.gov
Liquid-Liquid ExtractionChloroformAqueous Dioxan Solutions nih.gov

Following extraction, a clean-up step is essential to remove co-extracted matrix components like lipids and pigments that can interfere with chromatographic analysis.

Adsorption column chromatography is a common and effective clean-up technique. Florisil (a magnesium silicate (B1173343) adsorbent) is frequently used and has proven effective for cleaning extracts from a variety of crops, including asparagus, carrots, and tomatoes, allowing for analysis at levels below 0.01 ppm. epa.govnih.gov The process involves packing the adsorbent into a column, applying the sample extract, and eluting with appropriate solvents. epa.gov

Solid-Phase Extraction (SPE) offers a more controlled and often faster alternative to traditional column chromatography. Various sorbents can be used depending on the matrix. A comparative study on palm oil matrices tested several sorbents, including Graphitized Carbon Black (GCB), Primary Secondary Amine (PSA), silica, and C18. researchgate.net A combination of GCB and PSA was found to be particularly effective in removing interferences. researchgate.net

Dispersive Solid-Phase Extraction (d-SPE) is a key component of the QuEChERS methodology. After the initial solvent extraction, a small amount of sorbent material is added directly to the extract. For pyrethroid analysis, combinations often include anhydrous magnesium sulfate (B86663) (to remove water) along with PSA (to remove fatty acids and sugars) and sometimes GCB (to remove pigments). researchgate.net

The table below details common adsorbents used for the clean-up of cyhalothrin extracts.

Clean-up TechniqueAdsorbent(s)Target MatrixReference
Adsorption ChromatographyFlorisilCrops (Carrots, Tomatoes, Onions) nih.gov
Adsorption ChromatographySilica Gel, Aluminum OxideCrops nih.gov
Solid-Phase Extraction (SPE)GCB, PSA, Silica, C18, FlorisilPalm Oil researchgate.net
Dispersive SPE (d-SPE)Anhydrous MgSO₄, PSA, GCBPalm Oil researchgate.net

Chromatographic Separation and Detection

Gas chromatography is the predominant technique for the analysis of pyrethroids due to its high resolution and sensitivity, especially when coupled with specific detectors.

GC methods are well-established for determining λ-cyhalothrin residues in various matrices like tea, soil, and agricultural products. nih.govresearchgate.net The technique relies on separating compounds in a gaseous mobile phase as they pass through a capillary column. nih.gov For pyrethroids, which often contain halogen atoms, the Electron Capture Detector (ECD) is highly sensitive and widely used. cdc.gov Alternatively, mass spectrometry (MS) provides definitive identification and quantification. epa.gov

The separation of cyhalothrin's diastereomers is challenging due to their similar physicochemical properties but can be achieved using specific GC columns and conditions. acs.orgnih.gov While many routine methods may quantify a mixture of isomers, specific columns can resolve them.

Research on structurally similar pyrethroids like cypermethrin (B145020) and cyfluthrin (B156107) has shown that diastereomers can be successfully separated on moderately polar achiral columns, such as those with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., HP-5). acs.orgacs.org Under optimized temperature programs, the different diastereomeric pairs exhibit distinct retention times, allowing for their separation and quantification. acs.org For example, analysis of non-enriched cypermethrin and cyfluthrin on an HP-5 column resulted in four well-resolved peaks corresponding to their respective diastereomers. acs.org Similarly, the cis- and trans-isomers of d-phenothrin (B1212162) could be separated on a 2% QF-1 column. researchgate.net In the case of lambda-cyhalothrin (B1674341), epimerization can sometimes be observed during analysis, resulting in the appearance of two distinct peaks for the diastereoisomers, which must be summed for accurate quantification if separation is not the primary goal. epa.gov

A significant challenge in the GC analysis of certain pyrethroids, including cyhalothrin, is the potential for thermal isomerization or epimerization, particularly in the heated GC injector port. eurl-pesticides.euresearchgate.net This can alter the isomer ratio from what was present in the original sample, leading to inaccurate quantification. researchgate.netnih.gov

Several strategies have been developed to mitigate this issue.

Solvent Selection: The choice of solvent can influence isomer stability. Polar solvents have been found to enhance pyrethroid isomerization, whereas non-polar solvents like hexane are preferred. researchgate.netnih.gov

Acidification: A highly effective method to prevent isomerization is the acidification of the sample extract and calibration standards. The addition of a small amount of acetic acid (e.g., 0.1%) to the hexane solvent has been shown to stabilize the pyrethroid isomers during GC analysis. researchgate.netnih.gov This acidification not only prevents isomerization but can also increase the peak intensity and improve the linearity of the calibration curve. researchgate.netnih.gov

pH Control: Maintaining a neutral to slightly acidic pH is crucial, as high pH can promote epimerization of lambda-cyhalothrin. epa.gov

The following table outlines key findings related to preventing isomerization during GC analysis.

FindingMethod/ConditionEffectReference
Solvent EffectPolar solvents (e.g., acetonitrile, acetone)Enhanced isomerization researchgate.netnih.gov
Solvent EffectHexaneMinimized isomerization researchgate.netnih.gov
Additive0.1% Acetic Acid in HexanePrevented isomerization, increased peak intensity researchgate.netnih.gov
pHHigh pHMay cause epimerization epa.gov
GC ComponentHeated injectorCan induce epimerization researchgate.net

Liquid Chromatography (LC) Techniques

Spectroscopic Characterization

While chromatography is essential for separation, spectroscopic techniques provide the detailed structural information needed for characterization and detection, often at very low concentrations.

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive and specific analytical technique that has great potential for the rapid, on-site detection of pesticide residues, including cyhalothrin isomers. researchgate.net SERS combines the molecular fingerprinting capability of Raman spectroscopy with a massive signal enhancement that occurs when molecules are adsorbed onto or are in close proximity to nanostructured metal surfaces, typically gold (Au) or silver (Ag). researchgate.netekb.eg

For the detection of lambda-cyhalothrin, SERS methods have been developed using various nanostructured substrates, such as gold or silver deposited on diamond abrasive films or quartz plates. researchgate.netresearchgate.net The SERS spectrum of lambda-cyhalothrin exhibits distinct characteristic peaks that can be used for its identification and quantification. The enhancement allows for detection at very low concentrations, with some methods achieving detection limits in the micromolar (μM) range. researchgate.net SERS can also be combined with other techniques, like immunochromatographic assays, to achieve even lower detection limits for other pyrethroids, demonstrating the versatility of the approach. researchgate.net

Table 5: Characteristic SERS Peaks for Lambda-Cyhalothrin

Raman Shift (cm⁻¹) Vibrational Mode Assignment Source
764 In-plane deformation of the benzene (B151609) ring researchgate.net
1004 Breathing mode of the benzene ring researchgate.net
1018 Not specified researchgate.net
1300 Not specified researchgate.net
1623 Not specified researchgate.net

UV/IR/NMR/Mass Spectrometry in Isomer Identification

The precise identification and differentiation of cyhalothrin isomers, such as the enriched active forms lambda-cyhalothrin and gamma-cyhalothrin (B44037), are critical for regulatory and analytical purposes. Spectroscopic techniques, including Ultraviolet (UV), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), are fundamental tools for elucidating the specific structural characteristics of these isomers. Each method provides unique information about the molecule's electronic structure, functional groups, atomic connectivity, and mass, which, when combined, allow for unambiguous identification.

Ultraviolet (UV) Spectroscopy

UV spectroscopy measures the absorption of ultraviolet light by a molecule, providing information about its electronic transitions. For cyhalothrin isomers, the presence of aromatic rings (the phenoxyphenyl group) results in characteristic UV absorption. While UV spectra are generally not sufficient on their own to distinguish between stereoisomers like those found in lambda-cyhalothrin, they are useful for quantification and as a detection method in conjunction with chromatographic separation techniques like HPLC.

Research has identified distinct absorption maxima for lambda-cyhalothrin. An evaluation by the Food and Agriculture Organization (FAO) determined molar extinction coefficients at specific wavelengths in methanol. researchgate.netresearchgate.net Another study identified absorption peaks at slightly different wavelengths. eurl-pesticides.eu These values are characteristic of the chromophores present in the molecule.

Table 1: UV Absorption Characteristics of Lambda-Cyhalothrin

Wavelength (λmax, nm)Molar Extinction Coefficient (ε, L·mol⁻¹·cm⁻¹)Source
2772070FAO researchgate.net
2541090FAO researchgate.net
237.0Not ReportedBiodegradation Study eurl-pesticides.eu
276.6Not ReportedBiodegradation Study eurl-pesticides.eu

Note: Some analytical methods utilize a derivatization step, causing a shift in the absorption maximum to the visible region (e.g., 460 nm) for spectrophotometric quantification. nist.gov

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of a cyhalothrin isomer displays absorption bands corresponding to the vibrations of its specific chemical bonds. These spectra can serve as a molecular "fingerprint." Key functional groups in cyhalothrin isomers that give rise to characteristic IR peaks include the nitrile (C≡N), ester carbonyl (C=O), aromatic rings (C=C), and the carbon-halogen (C-Cl) and carbon-fluorine (C-F) bonds.

Studies have identified several key vibrational frequencies for lambda-cyhalothrin, which are instrumental in its structural confirmation.

Table 2: Characteristic FT-IR Absorption Bands for Lambda-Cyhalothrin

Frequency (cm⁻¹)Vibrational ModeFunctional GroupSource
2870–2965C-H StretchingAlkyl groupsSpectroscopic Study eurl-pesticides.eu
Not specifiedC≡N StretchingNitrileSpectral Analysis eurl-pesticides.eu
1590C=C StretchingAromatic RingSpectroscopic Study eurl-pesticides.eu
1462C=C StretchingAromatic RingSpectroscopic Study eurl-pesticides.eu
1079C-O StretchingEster / EtherSpectroscopic Study eurl-pesticides.eu

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for determining the detailed structure of organic molecules, including the precise stereochemistry of isomers. Both ¹H and ¹³C NMR provide information about the chemical environment of each hydrogen and carbon atom, respectively.

For cyhalothrin isomers, NMR can distinguish between diastereomers and, with the use of chiral resolving agents, enantiomers. The spatial arrangement of atoms in different isomers leads to subtle but measurable differences in the chemical shifts (δ) and coupling constants (J) of the nuclei in the cyclopropane (B1198618) ring, the vinylic group, and near the chiral center of the alcohol moiety. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to assign all proton and carbon signals unequivocally, confirming the connectivity and stereochemical configuration of a specific isomer.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is essential for identifying and quantifying cyhalothrin isomers. MS provides information on the mass-to-charge ratio (m/z) of the parent molecule and its fragmentation pattern, which is used for both confirmation and quantification.

Electron ionization (EI-MS), commonly used with GC, causes extensive fragmentation of cyhalothrin isomers. The resulting mass spectrum shows a characteristic pattern of fragment ions. Research has identified several key fragments for lambda-cyhalothrin. researchgate.net Since stereoisomers like gamma- and lambda-cyhalothrin have identical masses and similar fragmentation patterns, their differentiation relies on prior chromatographic separation. eurl-pesticides.eu

For LC-MS/MS, softer ionization techniques are used, and specific precursor-to-product ion transitions are monitored for high selectivity and sensitivity. This is particularly useful for separating and detecting enantiomers like gamma-cyhalothrin from its corresponding isomer in the lambda-cyhalothrin mixture. eurl-pesticides.eu

Table 3: Mass Spectrometric Data for Cyhalothrin Isomers

TechniqueParameterValue (m/z)IsomerSource
GC-MSMolecular Ion (M⁺)449Lambda-cyhalothrinFragmentation Study researchgate.net
GC-MSBase Peak Fragment181Lambda-cyhalothrinFragmentation Study researchgate.net
GC-MSOther Major Fragments197, 208Lambda-cyhalothrinFragmentation Study researchgate.net
LC-MS/MSTarget Mass Transition467 > 225Gamma- & Lambda-cyhalothrinEURL Report eurl-pesticides.eu
LC-MS/MSQualifier Mass Transition467 > 450Gamma- & Lambda-cyhalothrinEURL Report eurl-pesticides.eu

Computational Chemistry and Molecular Modeling Approaches

Theoretical Investigations of Chiral Recognition Mechanisms

Chiral recognition is a fundamental process in biological systems, where different enantiomers of a chiral molecule can elicit vastly different physiological responses. Theoretical investigations into the chiral recognition of cyhalothrin (B162358) isomers often focus on their interactions with chiral selectors, such as cyclodextrins.

A computational study on the enantioselective separation of λ-cyhalothrin enantiomers using native β-cyclodextrin (β-CD) and its sulfated derivative (S-β-CD) has provided significant insights. nih.gov This research employed theoretical methodologies to elucidate the structural and energetic properties of the diastereomeric complexes formed between the cyhalothrin enantiomers and the cyclodextrins. nih.gov

The primary findings from these theoretical investigations indicate that the formation of stable inclusion complexes is the driving force behind chiral recognition. The stability of these complexes is influenced by a combination of factors, including:

Hydrophobic Interactions: The nonpolar regions of the cyhalothrin molecule interact favorably with the hydrophobic cavity of the cyclodextrin.

Hydrogen Bonding: The presence of functional groups capable of forming hydrogen bonds can significantly contribute to the stability of the complex, particularly with modified cyclodextrins like S-β-CD. nih.gov

These theoretical studies have successfully predicted the migration order of enantiomers in separation techniques, demonstrating the power of computational chemistry in understanding and predicting chiral recognition phenomena. nih.gov The basis of chiral recognition lies in the formation of diastereomeric complexes, where the difference in Gibbs free energy (ΔG) between these complexes dictates the degree of separation. mdpi.com

Table 1: Theoretical Methodologies in Chiral Recognition Studies of Cyhalothrin Isomers

Theoretical MethodApplicationKey Findings
B97D/6-31G(d,p)//PM3Elucidation of structural and energetic properties of diastereomeric complexes. nih.govPredicts the formation of more stable inclusion complexes for one enantiomer over the other. nih.gov
ωB97X-D3/6-31G(d,p)//GFN2-xTBElucidation of structural and energetic properties of diastereomeric complexes. nih.govCorroborates findings from other theoretical methods regarding enantiomer stability. nih.gov

Density Functional Theory (DFT) Calculations for Molecular Interactions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for understanding the intricate molecular interactions that govern the behavior of cyhalothrin isomers. DFT calculations can provide detailed information about the geometry, electronic properties, and interaction energies of molecules.

In the context of cyhalothrin isomers, DFT calculations are instrumental in:

Optimizing Molecular Geometries: Determining the most stable three-dimensional arrangement of atoms in each isomer.

Calculating Interaction Energies: Quantifying the strength of the interactions between a cyhalothrin isomer and a receptor or chiral selector. This is crucial for understanding the stability of the resulting complexes.

Analyzing Electronic Properties: Investigating properties such as molecular electrostatic potential, frontier molecular orbitals (HOMO and LUMO), and charge distribution. These properties help in identifying the reactive sites of the molecule and the nature of the intermolecular forces at play.

For instance, in the study of the enantioselective separation of λ-cyhalothrin, DFT calculations at the B97D/6-31G(d,p) and ωB97X-D3/6-31G(d,p) levels of theory were employed to understand the energetics of the inclusion complexes. nih.gov These calculations revealed that the enhanced stability of one enantiomer's complex over the other is due to a combination of favorable hydrophobic interactions and, in the case of sulfated β-cyclodextrin, additional hydrogen bonding. nih.gov

Table 2: Key Parameters from DFT Calculations for Cyhalothrin Isomer Interactions

ParameterSignificance
Interaction Energy (ΔE)Quantifies the strength of the binding between the isomer and its partner (e.g., cyclodextrin, receptor).
Gibbs Free Energy Change (ΔG)Determines the spontaneity of the complex formation and is related to the binding affinity.
HOMO-LUMO GapIndicates the chemical reactivity and stability of the isomer.
Molecular Electrostatic Potential (MEP)Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack.

Molecular Dynamics Simulations for Ligand-Receptor Binding

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. They allow researchers to observe the dynamic behavior of systems over time, providing a detailed picture of ligand-receptor binding events. For cyhalothrin isomers, MD simulations are crucial for understanding their interactions with biological targets, such as voltage-gated sodium channels and metabolic enzymes like glutathione (B108866) S-transferases (GSTs). latrobe.edu.aunih.govnih.gov

MD simulations can reveal:

Binding Poses: The preferred orientation of the cyhalothrin isomer within the binding site of the receptor.

Binding Pathways: The trajectory of the ligand as it approaches and binds to the receptor.

Conformational Changes: How the receptor and the ligand change their shapes upon binding.

Binding Free Energies: A quantitative measure of the binding affinity between the ligand and the receptor.

A study on the interaction of lambda-cyhalothrin (B1674341) with glutathione S-transferases (GSTs) utilized molecular dynamics simulations to understand the mechanism of resistance. latrobe.edu.aunih.govacs.org The simulations indicated that key residues within a hydrophobic pocket of the enzyme interact with the hydrophobic pharmacophore of lambda-cyhalothrin, leading to its sequestration and subsequent resistance. latrobe.edu.aunih.govacs.org Similarly, homology models of the housefly voltage-gated sodium channel have been used in docking and MD simulations to predict the binding sites of pyrethroids. nih.govresearchgate.net These models suggest that pyrethroids bind to a hydrophobic cavity, and the stability of this binding is state-dependent, with a higher affinity for the open state of the channel. nih.govresearchgate.net

Table 3: Insights from Molecular Dynamics Simulations of Cyhalothrin Isomer-Receptor Interactions

Receptor TargetKey Findings from MD Simulations
Glutathione S-Transferases (GSTs)Hydrophobic interactions within the enzyme's pocket are crucial for the sequestration of lambda-cyhalothrin. latrobe.edu.aunih.govacs.org
Voltage-Gated Sodium ChannelsPyrethroids bind to a hydrophobic cavity, stabilizing the open state of the channel. nih.govresearchgate.net Mutations in the binding site can confer resistance. nih.gov
Androgen ReceptorStereoisomers of the related pyrethroid permethrin (B1679614) can stably bind in the receptor's pocket, suggesting potential for endocrine disruption. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies for Isomers

Quantitative Structure-Activity Relationship (QSAR) studies are a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For pyrethroid insecticides, including the isomers of cyhalothrin, QSAR models can be developed to predict their insecticidal potency and potential toxicity.

The development of a QSAR model involves several key steps:

Data Collection: A dataset of pyrethroid isomers with known biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, geometric, and electronic descriptors.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

Table 4: Common Molecular Descriptors Used in QSAR Studies of Pyrethroid Isomers

Descriptor TypeExamplesRelevance to Activity
ConstitutionalMolecular weight, number of atomsBasic molecular properties influencing transport and binding.
TopologicalConnectivity indices, shape indicesDescribe the branching and overall shape of the molecule.
GeometricMolecular surface area, volumeRelate to the steric fit of the isomer in the receptor binding site.
ElectronicDipole moment, partial chargesInfluence electrostatic interactions with the receptor.
HydrophobicLogPA measure of lipophilicity, which is crucial for membrane penetration and interaction with hydrophobic binding pockets.

Q & A

Q. How can researchers stay updated on evolving regulatory thresholds for Cyhalothrin isomers?

  • Methodological Answer : Monitor updates from Codex Alimentarius and EPA dockets for MRL adjustments. Use structured literature reviews (e.g., PRISMA guidelines) to track isomer-specific ADI (Acceptable Daily Intake) revisions. Cross-reference regulatory databases (e.g., EU Pesticides Database) with primary toxicology studies .

Q. What databases are most reliable for retrieving isomer-specific physicochemical and toxicological data?

  • Methodological Answer : Use SciFinder for reaction pathways, PubChem for physicochemical properties, and ECOTOX for environmental toxicity. Avoid non-curated sources like . For structural data, consult Cambridge Structural Database (CSD) entries validated by X-ray/NMR .

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